5-bromo-2-hydroxy-N'-(2-hydroxybenzylidene)benzohydrazide
Overview
Description
5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is a chemical compound with the molecular formula C14H11BrN2O3 and a molecular weight of 335.159 g/mol . This compound is part of the hydrazone family, which is known for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties .
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-2-Hydroxy-N’-(2-Hydroxybenzylidene)Benzohydrazide are cathepsin E and elastase of human neutrophils . These enzymes play a crucial role in the immune response, with cathepsin E involved in antigen processing and elastase in the degradation of extracellular matrix proteins.
Mode of Action
It is known that the compound forms ahydrogen bond with a solvating ethanol molecule . This interaction may influence the compound’s ability to interact with its targets, potentially inhibiting their activity.
Biochemical Analysis
Biochemical Properties
5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide plays a crucial role in biochemical reactions due to its ability to form stable complexes with metal ions and its potential as an enzyme inhibitor. This compound interacts with enzymes such as cathepsin E and neutrophil elastase, which are involved in the pathogenesis of autoimmune diseases and tumor growth . The interaction with these enzymes is primarily through hydrogen bonding and coordination with the metal ions present in the enzyme active sites, leading to inhibition of their activity.
Cellular Effects
The effects of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide on various cell types include modulation of cell signaling pathways, alteration of gene expression, and impact on cellular metabolism. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, it affects the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues.
Molecular Mechanism
At the molecular level, 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is facilitated by the formation of hydrogen bonds and coordination with metal ions. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures . Long-term studies have shown that the compound maintains its biological activity over several weeks, making it suitable for prolonged experiments.
Dosage Effects in Animal Models
The effects of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is involved in several metabolic pathways, primarily through its interaction with enzymes involved in oxidative stress and inflammation. The compound can modulate the activity of enzymes such as superoxide dismutase and catalase, affecting the levels of reactive oxygen species and other metabolites . These interactions can lead to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell.
Preparation Methods
The synthesis of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide typically involves the condensation reaction between 5-bromosalicylaldehyde and 2-hydroxybenzohydrazide . The reaction is carried out in an ethanol medium at temperatures ranging from 60 to 70°C for 3 to 5 hours . The product is then purified through recrystallization from ethanol
Chemical Reactions Analysis
5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include ethanol as a solvent and moderate temperatures (60-70°C). Major products formed from these reactions depend on the specific reagents used and the reaction conditions.
Scientific Research Applications
5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide include:
5-bromo-2-hydroxybenzaldehyde: This compound is a precursor in the synthesis of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide.
N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide: A similar hydrazone derivative with different substituents, showing varied biological activities.
4-(tert-butyl)benzohydrazide derivatives: These compounds have shown potent urease inhibition, highlighting the versatility of hydrazone derivatives.
The uniqueness of 5-bromo-2-hydroxy-N’-(2-hydroxybenzylidene)benzohydrazide lies in its specific structure, which allows it to form stable complexes with metal ions and exhibit significant biological activities .
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-5-6-13(19)11(7-10)14(20)17-16-8-9-3-1-2-4-12(9)18/h1-8,18-19H,(H,17,20)/b16-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULGUYWFAXVEDZ-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92152-48-2 | |
Record name | 5-BROMO-2-HYDROXY-N'-(2-HYDROXYBENZYLIDENE)BENZOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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